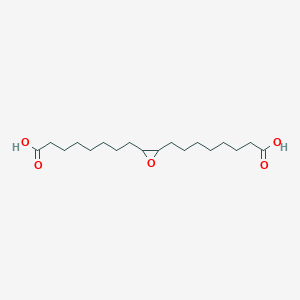
8,8'-(Oxirane-2,3-diyl)dioctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-(Oxirane-2,3-diyl)dioctanoic acid is a chemical compound characterized by the presence of an oxirane ring and two octanoic acid chains. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether with significant reactivity due to the ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-(Oxirane-2,3-diyl)dioctanoic acid typically involves the formation of the oxirane ring followed by the attachment of octanoic acid chains. One common method for synthesizing oxiranes is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of a three-membered ring structure.
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . The specific conditions for synthesizing 8,8’-(Oxirane-2,3-diyl)dioctanoic acid would depend on the starting materials and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,8’-(Oxirane-2,3-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8,8’-(Oxirane-2,3-diyl)dioctanoic acid exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functional groups and intermediates that interact with molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
Oxirane (ethylene oxide): A simple oxirane with significant industrial applications.
2,3-Dimethyloxirane: A substituted oxirane with different reactivity and applications.
Comparison: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid is unique due to the presence of long octanoic acid chains, which impart different physical and chemical properties compared to simpler oxiranes. The combination of the oxirane ring and octanoic acid chains makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
50632-64-9 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
8-[3-(7-carboxyheptyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O5/c19-17(20)13-9-5-1-3-7-11-15-16(23-15)12-8-4-2-6-10-14-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
Clé InChI |
HBJUPPWOEYNGBO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC1C(O1)CCCCCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


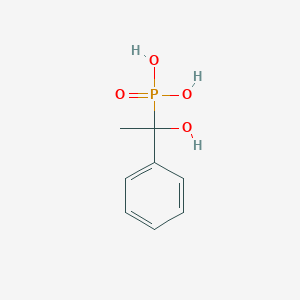
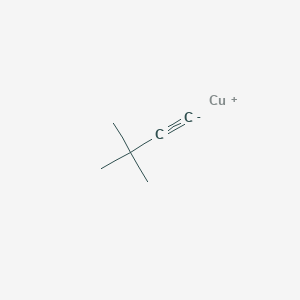
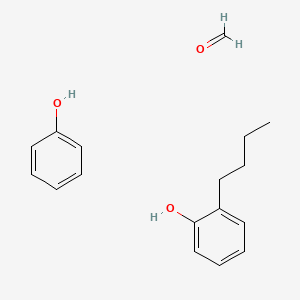
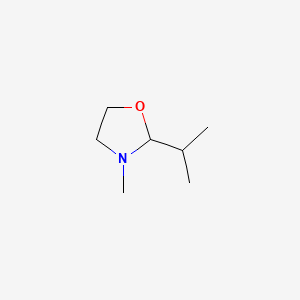
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
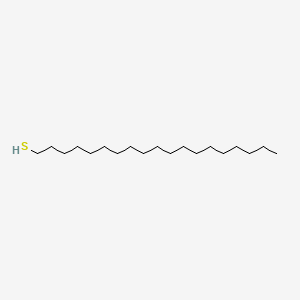
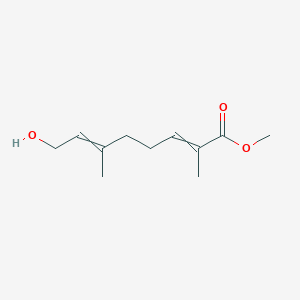
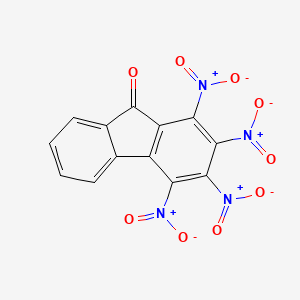
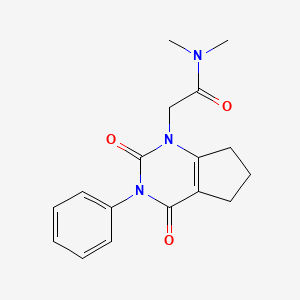

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
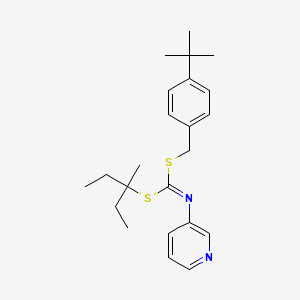

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
